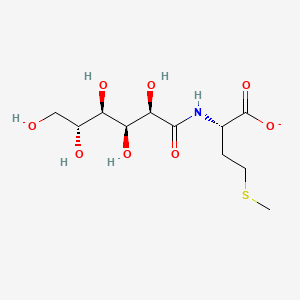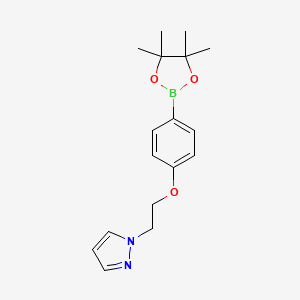
N-D-Gluconoyl L-methionate
Descripción general
Descripción
“N-D-Gluconoyl L-methionate” is a chemical compound with the CAS number 94231-87-5 . It is a natural amino acid with the chemical formula C10H19NO8S.
Molecular Structure Analysis
The molecular formula of “N-D-Gluconoyl L-methionate” is C11H20NO8S. Its molecular weight is 326.35 g/mol. More detailed structural information can be found on various chemical databases .Aplicaciones Científicas De Investigación
1. N-terminal Gluconoylation in Recombinant Proteins
N-D-Gluconoyl L-methionate might be involved in N-terminal gluconoylation, a modification observed in recombinant proteins, particularly those with an N-terminal histidine-tag, expressed in Escherichia coli. This post-translational modification, studied using mass spectrometry and NMR, shows that gluconoylation can hydrolyze over time, leading to the disappearance of the gluconoyl signals and appearance of gluconate signals in NMR measurements. These findings are crucial for identifying gluconoylation in recombinant proteins, especially when isotopically labeled (Schweida et al., 2019).
2. Glutathione Synthesis and Metabolism
N-D-Gluconoyl L-methionate may play a role in glutathione metabolism. Glutathione, synthesized from glutamate, cysteine, and glycine, is critical in antioxidant defense, nutrient metabolism, and regulation of various cellular events. Adequate protein nutrition is vital for maintaining glutathione homeostasis. Compounds like N-acetyl-cysteine and L-2-oxothiazolidine-4-carboxylate can act as effective cysteine precursors for tissue glutathione synthesis. Glutathione deficiency contributes significantly to oxidative stress associated with numerous diseases, highlighting the importance of understanding glutathione metabolism for health improvement strategies (Wu et al., 2004).
3. Methionine Dependency in Tumor Cells
N-D-Gluconoyl L-methionate could be associated with the role of methionine in tumor cells. Methionine dependency is a characteristic of many types of cancer cells, which leads to apoptosis due to methionine limitation. Methionine also plays a crucial role in gene activation and inactivation through hypermethylation and/or hypomethylation. L-Methionine's importance in cancer therapy is also highlighted by its role in the development of cancer cells and its potential use in targeted cancer treatments, such as fusion proteins specific to cancer cells (Sharma et al., 2014).
4. Protective Effects of L-Methionine
N-D-Gluconoyl L-methionate might be implicated in the protective effects of L-methionine against oxidative stress and mitochondrial dysfunction. L-methionine is shown to counteract 6-hydroxydopamine-induced injury in an in vitro model of Parkinson’s disease. It suggests that an L-methionine-enriched diet could be beneficial in protecting neurons from oxidative imbalance and mitochondrial dysfunction, potentially preventing the progression of neurodegenerative processes (Catanesi et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO8S/c1-21-3-2-5(11(19)20)12-10(18)9(17)8(16)7(15)6(14)4-13/h5-9,13-17H,2-4H2,1H3,(H,12,18)(H,19,20)/p-1/t5-,6+,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIGIXPOPAELGH-JTPBWFLFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)[O-])NC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)[O-])NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO8S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241136 | |
| Record name | N-D-Gluconoyl L-methionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94231-87-5 | |
| Record name | N-D-Gluconoyl L-methionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-D-Gluconoyl L-methionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-D-gluconoyl L-methionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)



![4-[2-(4-Methoxyphenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1438473.png)



![1H-Pyrrolo[2,3-b]pyridin-6-amine dihydrochloride](/img/structure/B1438480.png)

![2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride](/img/structure/B1438483.png)
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)